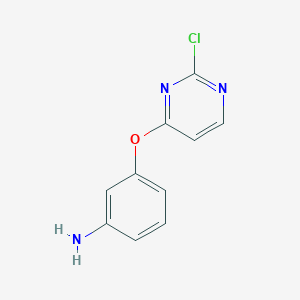

3-((2-Chloropyrimidin-4-yl)oxy)aniline

説明

Historical Context and Discovery

The development of this compound represents a significant milestone in the evolution of pyrimidine chemistry, which has its roots in the late 19th century. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. The specific compound this compound emerged from subsequent research into functionalized pyrimidine derivatives designed for pharmaceutical applications.

The compound was first documented in chemical databases with the Chemical Abstracts Service registry number 943314-62-3. According to PubChem records, the compound entry was created on 2009-05-28 and was most recently modified on 2025-05-18. This timeline indicates that the compound has been of research interest for over fifteen years, with continued updates reflecting ongoing scientific investigations into its properties and applications.

The development of this particular pyrimidine derivative reflects the broader historical trend toward creating more sophisticated heterocyclic compounds for pharmaceutical research. The presence of both chloropyrimidine and aniline functionalities in a single molecule represents a strategic design approach that combines the biological activity potential of pyrimidine rings with the versatile reactivity of aromatic amines.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position within heterocyclic chemistry due to its unique structural features and synthetic utility. Pyrimidine derivatives, including this compound, demonstrate remarkable significance as they form the backbone of essential biological molecules including the nucleotides cytosine, thymine, and uracil. The incorporation of aniline functionality through an ether linkage creates a versatile intermediate that can undergo further chemical transformations.

The compound serves as a crucial building block in the synthesis of more complex heterocyclic systems. Research has demonstrated its utility in preparing pyrimidinyl biphenylureas through coupling reactions with appropriately substituted isocyanates. The synthetic route typically involves the reduction of 2-chloro-4-(3-nitrophenyl)-pyrimidine using stannous chloride dihydrate to obtain the desired intermediate 3-(2-chloropyrimidin-4-yl)aniline in acceptable yields of approximately 40 percent.

The compound's significance extends to its role in nucleophilic aromatic substitution reactions. The regioselectivity observed in reactions involving 2,4-dichloropyrimidines has been extensively studied, with researchers noting that nucleophilic substitution typically occurs preferentially at the 4-position rather than the 2-position. This selectivity pattern has important implications for synthetic strategies and the development of new chemical methodologies.

Furthermore, the compound represents an important example of how heterocyclic chemistry can be leveraged for pharmaceutical applications. Pyrimidine scaffolds have demonstrated various biological activities including antimicrobial, antioxidant, antimalarial, anticancer, and anti-inflammatory properties. The specific structural features of this compound make it particularly valuable as an intermediate in the synthesis of compounds targeting these therapeutic areas.

Position within Pyrimidine-Based Molecular Architectures

Within the broader context of pyrimidine-based molecular architectures, this compound represents a sophisticated example of functionalized heterocyclic design. The compound features a pyrimidine ring system that contains nitrogen atoms at positions 1 and 3, classifying it as one of the three diazines alongside pyrazine and pyridazine. The chlorine substituent at the 2-position and the aniline ether linkage at the 4-position create a molecule with distinct electronic and steric properties.

The pyrimidine ring in this compound exhibits aromatic character through its conjugated six-pi-electron system. Following Hückel's 4n+2 rule, the six pi electrons completely fill the bonding molecular orbitals, fulfilling the electronic requirement for aromaticity. The nitrogen atoms contribute to the aromatic system while their lone pair electrons remain in sp2 orbitals that lie in the plane of the ring and do not participate in the aromatic conjugation.

The positioning of the chlorine atom at the 2-position significantly influences the electronic properties of the pyrimidine ring. This electron-withdrawing substituent activates the ring toward nucleophilic aromatic substitution reactions, making it reactive toward various nucleophiles. The presence of the chlorine atom also affects the regioselectivity of subsequent reactions, as demonstrated in studies of nucleophilic substitution patterns in dichloropyrimidines.

The aniline moiety connected through an ether linkage at the 4-position introduces additional complexity to the molecular architecture. The aniline group provides a primary amine functionality that can participate in various chemical transformations, including acylation, alkylation, and condensation reactions. The ether linkage between the pyrimidine and aniline portions creates a flexible connection that allows for conformational adjustments while maintaining electronic communication between the two aromatic systems.

This architectural design positions the compound as an excellent intermediate for further synthetic elaboration. The combination of electrophilic sites on the pyrimidine ring and nucleophilic sites on the aniline group provides multiple points for chemical modification, enabling the synthesis of diverse molecular libraries for biological screening and pharmaceutical development.

Nomenclature and Identification Parameters

The systematic nomenclature and identification of this compound follows established conventions for heterocyclic compounds and reflects its complex molecular structure. The compound is officially designated by multiple naming systems, each providing specific information about its chemical composition and connectivity.

Table 1: Chemical Identification Parameters for this compound

The International Union of Pure and Applied Chemistry name "3-(2-chloropyrimidin-4-yl)oxyaniline" systematically describes the molecular structure by identifying the aniline backbone with a substitution at the 3-position. The substituent is described as "(2-chloropyrimidin-4-yl)oxy," indicating that the pyrimidine ring bears a chlorine atom at position 2 and is connected to the aniline through an ether linkage at position 4 of the pyrimidine ring.

Alternative systematic names for this compound include several variations that emphasize different aspects of its structure. These include "this compound," "3-[(2-Chloropyrimidin-4-yl)oxy]aniline," and "3-(2-chloro-pyrimidin-4-yloxy)-phenylamine". Each of these names conveys the same structural information but uses slightly different formatting conventions.

Table 2: Molecular Descriptors and Computed Properties

The Simplified Molecular Input Line Entry System representation provides a linear notation that describes the molecular structure in a format suitable for computational analysis and database searching. The representation "NC1=CC=CC(OC2=NC(Cl)=NC=C2)=C1" efficiently encodes the connectivity pattern of the molecule, starting with the aniline nitrogen and systematically describing the aromatic ring connections and the ether linkage to the chloropyrimidine moiety.

The storage and handling parameters for this compound reflect its chemical stability characteristics. The recommended storage conditions specify maintenance in a dark place under an inert atmosphere at temperatures between 2-8°C. These conditions help preserve the compound's integrity by minimizing exposure to light, oxygen, and elevated temperatures that could potentially cause degradation or unwanted chemical transformations.

The compound bears specific hazard classifications that provide important information for laboratory handling procedures. The Global Harmonization System pictogram indicates a "Warning" signal word, with hazard statements H302-H312-H332, indicating potential harmful effects if swallowed, in contact with skin, or if inhaled. The precautionary statement P280 recommends wearing protective gloves, protective clothing, eye protection, and face protection when handling the compound.

Structure

2D Structure

特性

IUPAC Name |

3-(2-chloropyrimidin-4-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-10-13-5-4-9(14-10)15-8-3-1-2-7(12)6-8/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYKCLLZDOOWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Suzuki Coupling Followed by Reduction

- Starting Materials: The process begins with commercially available 2,4-dichloropyrimidine and (3-nitrophenyl)boronic acid.

- Step 1: Suzuki Coupling

Under typical Suzuki reaction conditions, the 4-chloro position of 2,4-dichloropyrimidine selectively couples with (3-nitrophenyl)boronic acid to form 2-chloro-4-(3-nitrophenyl)pyrimidine intermediate. The 2-chloro group remains unreacted, preserving a site for further functionalization. - Step 2: Reduction

The nitro group on the phenyl ring is reduced to an amine using stannous chloride dihydrate as a catalyst, yielding 3-(2-chloropyrimidin-4-yl)aniline in moderate yield (~40%). - Additional Functionalization:

This intermediate can then be used for further coupling reactions with isocyanates or amines to generate various derivatives.

This route is summarized in the following table:

| Step | Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Suzuki Coupling | 2,4-Dichloropyrimidine + (3-nitrophenyl)boronic acid, Pd catalyst, base | 2-Chloro-4-(3-nitrophenyl)pyrimidine | High |

| 2 | Reduction | Stannous chloride dihydrate, suitable solvent | 3-(2-Chloropyrimidin-4-yl)aniline | ~40% |

Amination Followed by Suzuki Coupling

- Step 1: Selective Amination

2,4-Dichloropyrimidine is first aminated to yield regioisomers: predominantly 4-amino-2-chloropyrimidine and a minor amount of 2-amino-4-chloropyrimidine. - Step 2: Suzuki Coupling

The 4-amino-2-chloropyrimidine is then coupled with (3-nitrophenyl)boronic acid under Suzuki conditions to give 2-(3-nitrophenyl)pyrimidin-4-amine. - Step 3: Reduction

The nitro group is reduced to an amine, producing 2-(3-aminophenyl)pyrimidin-4-amine. - Further Derivatization:

The resulting amine intermediates can be used for urea formation or other functionalizations.

This alternative route often provides higher yields (46–75% for coupling, 87–97% for reduction) and allows access to different substitution patterns.

- Suzuki Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4), bases such as potassium carbonate, and solvents like dioxane or DMF. The reaction temperature is usually maintained between 80–100°C.

- Reduction: Stannous chloride dihydrate is a common reducing agent for nitro groups, performed under reflux or room temperature depending on solvent and scale.

- Amination: Selective nucleophilic substitution on dichloropyrimidines is done under controlled temperature to favor mono-substitution.

- The selective coupling at the 4-chloro position while sparing the 2-chloro group is a critical aspect of the synthetic strategy.

- The reduction step requires careful control to avoid over-reduction or degradation.

- Purification often involves filtration, washing with solvents such as water, acetonitrile, or DMF, and drying under vacuum.

| Route No. | Key Intermediate | Main Reactions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | 2-Chloro-4-(3-nitrophenyl)pyrimidine | Suzuki coupling → Reduction | 40 (final amine) | Straightforward, commercially available reagents | Moderate yield, multi-step |

| 2 | 4-Amino-2-chloropyrimidine | Amination → Suzuki coupling → Reduction | 46–75 (coupling), 87–97 (reduction) | Higher yields, regioselective | Requires regioisomer separation |

- The structures of intermediates and final products are confirmed by 1H-NMR, 13C-NMR, and 2D NMR techniques such as NOESY to verify regioselectivity.

- High-resolution mass spectrometry (HRMS) is used to confirm molecular weights.

- The selective reactivity of the 4-chloro position in Suzuki coupling is well-documented, enabling the preservation of the 2-chloro substituent for subsequent functionalization.

The preparation of 3-((2-Chloropyrimidin-4-yl)oxy)aniline involves strategic use of Suzuki coupling and reduction steps, with alternative routes employing selective amination followed by coupling to improve yields and selectivity. These methods are supported by detailed spectroscopic analysis and have been validated in multiple peer-reviewed studies. The choice of route depends on the desired substitution pattern and scale of synthesis.

化学反応の分析

Types of Reactions

3-((2-Chloropyrimidin-4-yl)oxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted pyrimidines and aniline derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Medicinal Chemistry

3-((2-Chloropyrimidin-4-yl)oxy)aniline is being explored for its potential as a therapeutic agent. Its applications include:

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells by targeting specific cellular pathways. In preclinical studies, it has shown significant tumor volume reduction in xenograft models .

- Molecular Docking Studies : Docking analyses suggest that it binds effectively to the epidermal growth factor receptor (EGFR), indicating potential as a lead compound for new anticancer therapies .

Biological Research

The compound exhibits various biological activities:

- Antimicrobial Properties : Studies have indicated that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.

- Mechanisms of Action : The compound's efficacy is linked to its ability to modulate immune responses and affect cellular signaling pathways, which could be beneficial in treating inflammatory diseases .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in various industrial processes:

- Synthesis of Agrochemicals : It serves as a building block in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides .

- Dyes and Pigments Production : The compound is used in producing specialty chemicals such as dyes and pigments due to its unique chemical structure, which can impart specific colors and properties.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, mice bearing xenograft tumors were treated with varying doses of this compound. Results demonstrated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.

Study 2: Molecular Docking Analysis

A molecular docking analysis was performed to evaluate the binding affinity of this compound with EGFR. The results indicated that this compound binds effectively at the active site, suggesting its potential as a lead compound for developing new anticancer therapies .

作用機序

The mechanism of action of 3-((2-Chloropyrimidin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may act as a tyrosine kinase inhibitor, interfering with cell signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Positional Isomerism: The 4-O-aniline isomer (CAS: 853299-33-9) exhibits distinct physicochemical properties compared to the 3-O-aniline derivative.

Substituent Effects :

- Chlorine vs. Methyl : Replacing 2-Cl with 2-CH₃ (e.g., 3-(2-methylpyrimidin-4-yl)aniline) reduces electronegativity, diminishing interactions with ATP-binding pockets of kinases. This results in lower inhibitory activity in Plasmodium falciparum kinase assays .

- Heterocycle Replacement : Substituting pyrimidine with pyridine (e.g., 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline) introduces bulkier substituents (CF₃), enhancing lipophilicity (logP increased by ~1.5) and improving blood-brain barrier penetration in antiparasitic applications .

Biological Activity: this compound derivatives, such as 1-(3-(2-chloropyrimidin-4-yl)phenyl)-3-(4-cyanophenyl)urea (14d), demonstrate potent inhibition of PfPK6 (IC₅₀ = 52 nM) due to the urea moiety’s ability to form critical hydrogen bonds with catalytic lysine residues . In contrast, phenoxy analogs (e.g., 3-Chloro-4-(4-chlorophenoxy)aniline) lack the pyrimidine’s nitrogen atoms, resulting in weaker binding to kinase ATP pockets .

Synthetic Versatility :

- The aniline group in this compound enables diverse functionalization. For example, coupling with isocyanates yields urea derivatives (e.g., 14d, 14f) with enhanced solubility and target affinity .

- Microwave-assisted amination (e.g., with pyrrolidine) generates analogs with improved pharmacokinetic profiles, such as increased plasma half-life (t₁/₂ = 6.2 hours in mice) .

生物活性

3-((2-Chloropyrimidin-4-yl)oxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H9ClN2O

- Molecular Weight: 220.64 g/mol

Anticancer Properties

Research indicates that compounds containing the chloropyrimidine moiety exhibit significant anticancer activity. For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines:

The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth, particularly those mediated by the epidermal growth factor receptor (EGFR) and other kinases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- EGFR Inhibition: The compound has been shown to covalently bind to EGFR, leading to its inactivation and subsequent reduction in tumor cell proliferation .

- Apoptosis Induction: It promotes apoptosis in cancer cells through the activation of intrinsic pathways, evidenced by increased levels of pro-apoptotic markers .

Study 1: Anticancer Efficacy

In a preclinical study, this compound was administered to mice bearing xenograft tumors. The results demonstrated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .

Study 2: Molecular Docking Analysis

A molecular docking study revealed that the compound binds effectively to the active site of EGFR, with a binding affinity comparable to known inhibitors. This suggests that it could serve as a lead compound for the development of new anticancer therapies .

Q & A

Q. What are the standard synthetic routes for 3-((2-chloropyrimidin-4-yl)oxy)aniline, and how is regioselectivity controlled?

The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 2,4-dichloropyrimidine and a boronic acid derivative (e.g., 3-nitrophenylboronic acid), followed by reduction of the nitro group. Regioselectivity at the pyrimidine ring is governed by steric and electronic factors: the 4-chloro position is more reactive due to reduced steric hindrance and favorable electronic effects, leaving the 2-chloro group intact . Subsequent reduction of the nitro group to an amine (e.g., using SnCl₂·2H₂O) yields the target compound in ~40% yield .

Q. Which purification methods are most effective for isolating this compound?

- Flash chromatography with gradients of ethyl acetate/hexane (e.g., 0–50% ethyl acetate) is effective for intermediate purification .

- HPLC with reverse-phase columns (e.g., C18) is recommended for final purification, achieving retention times of ~0.75 minutes under specific conditions (e.g., SQD-FA05 mobile phase) .

Q. How is the compound characterized spectroscopically?

- ¹H NMR : Key signals include aromatic protons at δ 8.83 (d, J = 5.1 Hz, pyrimidine H-5) and δ 7.51–8.34 (m, aniline protons) .

- Mass spectrometry : The molecular ion [M+H]⁺ appears at m/z 245, with isotopic peaks at m/z 247 due to chlorine .

Advanced Research Questions

Q. How can contradictory yields in the nitro reduction step be resolved?

Yields during nitro-to-amine reduction (e.g., using SnCl₂) may vary due to competing side reactions. Optimizing reaction conditions—such as temperature control (60–80°C) , stoichiometric excess of SnCl₂ , and acidic media (HCl) —can suppress byproduct formation. Alternative reductants (e.g., catalytic hydrogenation) may also improve efficiency .

Q. What strategies enhance regioselectivity in Suzuki coupling for pyrimidine derivatives?

- Electronic directing effects : Electron-withdrawing groups (e.g., Cl at C2) deactivate the pyrimidine ring, directing coupling to the C4 position .

- Ligand selection : Bulky ligands (e.g., SPhos) favor coupling at less hindered positions. Computational modeling (DFT) can predict reactivity hotspots .

Q. How is this compound utilized in drug discovery?

The compound serves as a key intermediate in kinase inhibitor synthesis. For example:

- Reaction with isocyanates forms urea derivatives (e.g., 1-(3-(2-chloropyrimidin-4-yl)phenyl)-3-(4-cyanophenyl)urea), which exhibit antiproliferative activity .

- Amination of the pyrimidine ring with morpholine or pyrrolidine generates analogs targeting c-Jun N-terminal kinase (JNK) .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to identify electrophilic centers. The C2-Cl bond is highly polarized, favoring substitution at C2 over C4 .

- Molecular docking : Evaluates binding affinity of derivatives to biological targets (e.g., ATP-binding pockets in kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。